
Danicopan
Übersicht
Beschreibung
Danicopan, sold under the brand name Voydeya, is a medication used for the treatment of paroxysmal nocturnal hemoglobinuria. It is a complement inhibitor that reversibly binds to factor D to prevent alternative pathway-mediated hemolysis and deposition of complement C3 proteins on red blood cells . This compound was approved for medical use in Japan in January 2024 and in the United States in March 2024 .
Wissenschaftliche Forschungsanwendungen
ALPHA Phase III Trial
The ALPHA Phase III trial evaluated the efficacy and safety of danicopan as an add-on therapy to existing treatments for PNH. Key findings include:
- Efficacy : this compound demonstrated statistically significant improvements in mean hemoglobin levels at 12 weeks compared to placebo, with sustained benefits observed through 48 weeks . Specifically, 59.5% of patients treated with this compound experienced an increase in hemoglobin of ≥2 g/dL without requiring transfusions .
- Secondary Outcomes : Improvements were also noted in absolute reticulocyte count (ARC) and lactate dehydrogenase (LDH) levels, indicating effective control of hemolysis. Patients reported reduced fatigue and a lower need for blood transfusions .
- Quality of Life : The Functional Assessment of Chronic Illness Therapy-Fatigue (FACIT-F) scores improved significantly from baseline, suggesting enhanced quality of life for patients receiving this compound .
Long-Term Safety and Efficacy
Long-term data from the ALPHA trial confirmed that this compound maintained its efficacy and safety profile over extended periods. Patients who switched from placebo to this compound after 12 weeks also showed significant improvements . Notably, no new safety signals were reported during the trial, reinforcing the compound's tolerability.
Comparative Efficacy
A summary of key efficacy results from the ALPHA trial is presented below:
Outcome Measure | This compound Group | Placebo Group | Statistical Significance |
---|---|---|---|
Mean Hemoglobin Increase (g/dL) | 2.1 | 0 | p < 0.0001 |
Transfusion-Free Patients (%) | 59.5 | 0 | p < 0.0001 |
Improvement in FACIT-F Scores | From 34.0 to 42.1 | From 31.7 to 35.4 | p = 0.0004 |
ARC Improvement | Significant | Not Significant | - |
Regulatory Status
This compound has received several designations aimed at expediting its development:
- Breakthrough Therapy Designation by the US Food and Drug Administration.
- PRIority MEdicines (PRIME) status by the European Medicines Agency.
- Orphan Drug Designation in the US, EU, and Japan for PNH treatment .
Future Research Directions
Beyond its application in PNH, this compound is being explored as a potential monotherapy for geographic atrophy in a Phase II clinical trial . This indicates a broader scope for this compound's therapeutic potential within hematological and possibly ophthalmological conditions.
Wirkmechanismus
Target of Action
Danicopan, also known as ACH-0144471, is a small molecule that primarily targets complement factor D . Factor D is a rate-limiting enzyme in the alternative pathway of the complement system . The complement system plays a crucial role in the body’s immune response, and factor D is integral to the activation of this system .
Mode of Action
This compound works by reversibly binding to factor D , thereby inhibiting its function . This inhibition prevents the activation of the alternative pathway of the complement system . By blocking factor D, this compound helps to control both intravascular and extravascular hemolysis , which are key processes in the pathophysiology of paroxysmal nocturnal hemoglobinuria (PNH) .
Biochemical Pathways
The complement system consists of a series of proteins that work together to destroy foreign invaders, trigger inflammation, and remove debris from cells and tissues . In PNH, due to certain genetic mutations, some of the body’s cells lack protective proteins, making them susceptible to attack by the complement system .
This compound’s inhibition of factor D specifically blocks the alternative pathway of the complement system . This pathway is responsible for the continuous, low-level activation of the complement system, independent of antibodies . By blocking this pathway, this compound prevents the deposition of C3 fragments on red blood cells, thereby reducing hemolysis .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion. After oral administration, this compound is absorbed into the bloodstream. It has been found to cross the blood-retina barrier and bind to melanin, leading to a higher and more sustained exposure in melanin-containing ocular tissues . The metabolism of this compound involves amide hydrolysis . More detailed information about the ADME properties of this compound is currently under investigation.
Result of Action
The primary result of this compound’s action is the reduction of hemolysis in patients with PNH . By inhibiting factor D, this compound prevents the destruction of red blood cells, thereby increasing hemoglobin levels . This leads to a decrease in anemia and a reduction in the need for blood transfusions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications, such as C5 inhibitors (e.g., eculizumab, ravulizumab), can impact the effectiveness of this compound . When used in conjunction with these C5 inhibitors, this compound has been shown to provide additional benefits in controlling hemolysis .
Biochemische Analyse
Biochemical Properties
Danicopan plays a significant role in biochemical reactions as it acts on the serine protease factor D, a proximal node in the alternative complement system . This action blocks the alternative pathway, thereby addressing extravascular hemolysis when used in conjunction with C5 inhibitors . The interaction between this compound and factor D is reversible, which allows for control over the inhibition of the alternative pathway .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing the deposition of complement C3 proteins on red blood cells . This action reduces the destruction of red blood cells in blood vessels, as well as the activation of white blood cells and platelets . The impact of this compound on these cellular processes helps to mitigate symptoms of paroxysmal nocturnal hemoglobinuria, such as anemia and blood clots .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with factor D, an enzyme in the alternative pathway of the complement system . By inhibiting factor D, this compound prevents the activation of the alternative pathway, thereby reducing hemolysis and the deposition of complement C3 proteins on red blood cells . This mechanism of action allows this compound to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In a 24-week Phase 2 study of patients with paroxysmal nocturnal hemoglobinuria, this compound add-on resulted in clinically significant improvements in hemoglobin levels, near transfusion-independence, and improvements in FACIT-Fatigue scores .
Metabolic Pathways
This compound is involved in the metabolic pathway of the complement system, specifically the alternative pathway . It interacts with factor D, a rate-limiting enzyme in this pathway . By inhibiting factor D, this compound prevents the activation of the alternative pathway and reduces the deposition of complement C3 proteins on red blood cells .
Vorbereitungsmethoden
The preparation of Danicopan involves several synthetic routes and reaction conditions. The synthetic route typically involves the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a series of cyclization reactions.
Acetylation and Bromination: The indazole core undergoes acetylation and bromination to introduce the necessary functional groups.
Coupling Reactions: The brominated indazole is then coupled with a pyrrolidine derivative through a series of coupling reactions.
Final Modifications: The final product is obtained after several purification steps and modifications to ensure the desired chemical structure and purity.
Industrial production methods for this compound involve scaling up these synthetic routes while ensuring the consistency and quality of the final product. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques.
Analyse Chemischer Reaktionen
Danicopan durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen durchlaufen, insbesondere am Indazol-Kern und am Pyrrolidin-Ring.
Reduktion: Reduktionsreaktionen können an den Carbonylgruppen auftreten, die im Molekül vorhanden sind.
Substitution: Substitutionsreaktionen, insbesondere nucleophile Substitutionen, können an den bromierten Positionen des Indazol-Kerns auftreten.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Natriummethoxid. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
Danicopan ist unter den Komplementinhibitoren einzigartig, da es spezifisch auf Faktor D abzielt. Zu ähnlichen Verbindungen gehören:
Eculizumab: Ein Komplement-C5-Inhibitor, der zur Behandlung der paroxysmalen nächtlichen Hämoglobinurie eingesetzt wird.
Ravulizumab: Ein weiterer Komplement-C5-Inhibitor mit einem ähnlichen Wirkmechanismus wie Eculizumab, aber mit einer längeren Halbwertszeit.
Iptacopan: Ein Faktor-B-Inhibitor, der ebenfalls auf den alternativen Weg des Komplementsystems abzielt.
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, Faktor D spezifisch zu hemmen, wodurch ein alternativer Ansatz zur Komplementhemmung im Vergleich zu anderen Verbindungen bereitgestellt wird, die auf verschiedene Komponenten des Komplementsystems abzielen.
Biologische Aktivität
Danicopan, an investigational oral drug, is a first-in-class inhibitor of complement factor D, primarily targeting the alternative pathway of the complement system. This compound has shown significant promise in treating paroxysmal nocturnal hemoglobinuria (PNH), a rare blood disorder characterized by complement-mediated hemolysis. The following sections detail its biological activity, clinical findings, and implications for patient treatment.
This compound works by specifically inhibiting factor D, which is crucial for the activation of the alternative complement pathway. By blocking this pathway, this compound aims to reduce both intravascular hemolysis (IVH) and extravascular hemolysis (EVH) associated with PNH. This inhibition prevents the formation of the membrane attack complex and reduces C3 fragment opsonization, thereby mitigating hemolytic activity without affecting the classical complement pathway.
Phase II Studies
-
Open-Label Dose-Finding Study :
- Participants : 10 untreated PNH patients.
- Dosage : this compound was administered at doses of 100-200 mg thrice daily.
- Primary Endpoint : Change in lactate dehydrogenase (LDH) levels at day 28.
- Results : Significant reduction in LDH levels and improved hemoglobin concentrations were observed, with AP activity inhibited to ≤10% at most time points .
-
Combination Therapy with Eculizumab :
- Participants : 12 transfusion-dependent PNH patients previously treated with eculizumab.
- Results : The addition of this compound resulted in an average increase of 2.4 g/dL in hemoglobin levels over 24 weeks. Transfusion requirements dropped significantly from 31 transfusions (50 units) in the preceding 24 weeks to just 1 transfusion (2 units) during treatment .
Phase III ALPHA Trial
- Design : A pivotal trial assessing this compound as an add-on therapy to standard care with C5 inhibitors (e.g., eculizumab or ravulizumab).
- Key Findings :
Case Studies
Several case studies have highlighted the therapeutic benefits of this compound:
- Case Study 1 : A 70-year-old female patient transitioned from eculizumab to this compound after receiving multiple transfusions. Following this compound treatment, her hemoglobin levels rose rapidly, and she reported decreased fatigue and improved overall health metrics .
- Case Study 2 : A 23-year-old female patient with PNH and Budd Chiari syndrome also experienced significant improvements in hemoglobin levels and a reduction in her need for transfusions after starting this compound therapy .
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic studies indicate that this compound achieves effective plasma concentrations that correlate with its pharmacodynamic effects on AP activity. Data show a clear dose-response relationship where higher doses result in greater inhibition of AP activity and lower LDH levels .
Safety Profile
This compound has been generally well-tolerated across trials. Common adverse events reported include headache, cough, and nasopharyngitis, with no serious drug-related adverse events noted during studies .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-4-fluoropyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23BrFN7O3/c1-14(36)25-19-8-16(17-10-29-15(2)30-11-17)6-7-20(19)35(33-25)13-24(37)34-12-18(28)9-21(34)26(38)32-23-5-3-4-22(27)31-23/h3-8,10-11,18,21H,9,12-13H2,1-2H3,(H,31,32,38)/t18-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBARDGJJAGJAJ-NQIIRXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4CC(CC4C(=O)NC5=NC(=CC=C5)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C[C@@H](C[C@H]4C(=O)NC5=NC(=CC=C5)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23BrFN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1903768-17-1 | |
Record name | Danicopan [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1903768171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Danicopan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15401 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DANICOPAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM8C1SFX0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.